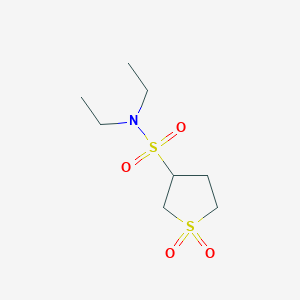![molecular formula C25H20ClN3O4 B241842 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of furochromenones and has been found to have potential applications in the field of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. It has also been found to reduce the levels of reactive oxygen species and increase the levels of antioxidants in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide in lab experiments include its high potency and specificity towards cancer cells, fungi, and bacteria. Its limitations include its potential toxicity to normal cells and its poor solubility in aqueous solutions.
Future Directions
There are several future directions for the research of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide. One direction is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves several steps. The starting materials for the synthesis are 4-chlorobenzaldehyde, 4-methylcoumarin, ethyl acetoacetate, and imidazole. The first step involves the reaction of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base to form a furochromenone intermediate. The intermediate is then reacted with ethyl acetoacetate to form a diethyl ester intermediate. The final step involves the reaction of the diethyl ester intermediate with imidazole to form the final product, 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide.
Scientific Research Applications
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has potential applications in the field of medicine and pharmacology. This compound has been found to have antitumor, antifungal, and antimicrobial activities. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
Product Name |
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide |
|---|---|
Molecular Formula |
C25H20ClN3O4 |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C25H20ClN3O4/c1-14-18-8-20-21(15-2-4-16(26)5-3-15)12-32-22(20)10-23(18)33-25(31)19(14)9-24(30)28-7-6-17-11-27-13-29-17/h2-5,8,10-13H,6-7,9H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
ASQHOJOGOQJYAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)Cl)CC(=O)NCCC5=CN=CN5 |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)NCCC5=CN=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)




![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)